N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide
Description
N-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is a boronic ester-containing sulfonamide derivative. Its structure comprises a methanesulfonamide group linked to a tetramethyl-1,3,2-dioxaborolane (commonly termed "pinacol boronate") via a methylene bridge. This compound serves as a critical intermediate in pharmaceutical and materials chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds . The tetramethyl dioxaborolane moiety enhances stability against hydrolysis compared to free boronic acids, making it suitable for synthetic applications requiring controlled reactivity .
Properties
IUPAC Name |
N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BNO4S/c1-7(2)8(3,4)14-9(13-7)6-10-15(5,11)12/h10H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEMBDXEBJDHOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide typically involves the reaction of a boronic acid derivative with a sulfonamide. One common method is the coupling of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with methanesulfonamide under suitable conditions, often using a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The boron atom in the dioxaborolane ring can be oxidized to form boronic acids or boronates.
Reduction: The compound can be reduced under specific conditions to yield different boron-containing products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of sulfonamide derivatives .
Scientific Research Applications
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is explored for its potential in drug development, especially in designing boron-containing pharmaceuticals.
Material Science: It is used in the development of advanced materials with unique properties, such as boron-doped polymers.
Mechanism of Action
The mechanism by which N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide exerts its effects involves interactions with various molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophiles, making it a valuable tool in bioconjugation and molecular recognition studies. The sulfonamide group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, aromatic systems, or sulfonamide groups. Key data are summarized in Table 1.
Substituent Variations on the Boronic Ester
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
- Structure : Boronic ester attached to a meta-substituted phenyl ring.
- Synthesis : Prepared via palladium-catalyzed borylation of N-(3-bromophenyl)methanesulfonamide with bis(pinacolato)diboron (84% yield) .
- Applications : Used in cross-coupling reactions for biaryl synthesis, leveraging the arylboronate’s reactivity .
- Stability : The phenyl group provides steric hindrance, reducing unintended hydrolysis of the boronate .
N-[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Sulfonamide Group Modifications
N-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1-sulfonamide
- Structure : Ethanesulfonamide replaces methanesulfonamide.
- Impact: Longer alkyl chains may improve solubility in nonpolar solvents but reduce crystallinity. This analog (CAS 1469930-90-2) is used in medicinal chemistry for pharmacokinetic optimization .
N-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
Heterocyclic Analogs
N-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide
- Structure : Pyrimidine ring replaces phenyl, introducing nitrogen heteroatoms.
- Reactivity : Enhanced electron-deficient character accelerates cross-coupling with electron-rich aryl halides .
- Molecular Weight : 299.15 g/mol (C₁₁H₁₈BN₃O₄S) .
N-(2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Stability and Reactivity Trends
- Hydrolytic Stability: Tetramethyl dioxaborolane derivatives exhibit superior stability compared to non-methylated analogs.
- Cross-Coupling Efficiency : Aryl-substituted derivatives (e.g., phenyl, pyridyl) demonstrate higher reactivity in Suzuki reactions compared to aliphatic variants like the target compound, which may require optimized conditions (e.g., higher catalyst loading or temperature) .
Data Tables
Table 1. Comparative Properties of Selected Analogs
Biological Activity
N-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C14H22BNO4S
- Molar Mass : 311.2 g/mol
- CAS Number : 843646-66-2
This compound features a boron-containing dioxaborolane moiety, which is often associated with enhanced biological properties due to its ability to interact with biological systems.
The primary mechanism of action for this compound involves its role as a GSK-3β inhibitor. GSK-3β (Glycogen Synthase Kinase 3 Beta) is implicated in various cellular processes, including metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3β has been linked to neuroprotective effects and anti-inflammatory responses.
Efficacy in Biological Models
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it effectively suppresses the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide-induced inflammation models using microglial BV-2 cells. The IC50 for GSK-3β inhibition was reported at 8 nM, indicating high potency .
Table 1: Summary of Biological Activities
| Activity Type | Model Used | Observed Effect | IC50 Value |
|---|---|---|---|
| GSK-3β Inhibition | Cell-free assays | Competitive inhibition | 8 nM |
| Anti-inflammatory Activity | BV-2 microglial cells | Reduced NO production | Not specified |
| Neuroprotective Activity | Okadaic-acid-induced models | Increased cell viability | 10 µM |
Cytotoxicity Studies
Cytotoxicity assessments were conducted on HT-22 (mouse hippocampal neuronal cells) and BV-2 cells. Compounds similar to this compound demonstrated varying degrees of cytotoxicity. Notably, concentrations up to 10 µM did not significantly decrease cell viability in selected compounds .
Table 2: Cytotoxicity Results
| Compound ID | Concentration (µM) | Cell Line | Viability (%) |
|---|---|---|---|
| Compound 62 | 0.1 | HT-22 | >90 |
| Compound 62 | 1 | HT-22 | >85 |
| Compound 62 | 10 | BV-2 | >80 |
Case Study 1: Neurodegeneration Models
In a study assessing neuroprotective effects against tau hyperphosphorylation induced by okadaic acid, this compound demonstrated significant protective effects at concentrations of 10 µM. This suggests potential applications in neurodegenerative diseases such as Alzheimer's disease.
Case Study 2: Inflammatory Diseases
In models of inflammatory diseases, the compound showed efficacy in reducing levels of IL-6 and TNF-alpha in microglial cells. These findings support its potential use as an anti-inflammatory agent in treating conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
